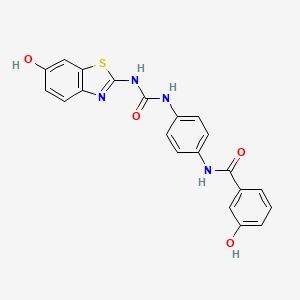

Dyrk1A/|A-synuclein-IN-2

Description

Overview of Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A)

Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A) is a protein kinase that plays a crucial role in various cellular processes, particularly in the development and function of the nervous system. frontiersin.orgfondationlejeune.org Its activity is dosage-sensitive, meaning that both overexpression and underexpression can lead to significant developmental and functional abnormalities. fondationlejeune.orgalzdiscovery.org

Kinase Family Classification and Subtypes

DYRK1A belongs to the CMGC group of protein kinases, which also includes well-known families like CDKs, MAPKs, and GSK3s. nih.govmdpi.comnih.gov The DYRK family itself is divided into two classes based on sequence homology within their kinase domains. nih.govmdpi.comnih.gov Class I consists of DYRK1A and DYRK1B, while Class II includes DYRK2, DYRK3, and DYRK4. nih.govmdpi.comnih.gov

| DYRK Family Classification | |

| Superfamily | Protein Kinase Superfamily genecards.org |

| Family | CMGC Ser/Thr protein kinase family genecards.org |

| Subfamily | MNB/DYRK subfamily genecards.org |

| Classes | Class I: DYRK1A, DYRK1B. mdpi.comnih.gov Class II: DYRK2, DYRK3, DYRK4. mdpi.comnih.gov |

Evolutionary Conservation and Structural Features Relevant to Function

The DYRK family of kinases is highly conserved across species, indicating their fundamental biological importance. frontiersin.orgnih.gov The structure of the DYRK1A protein includes several key domains that are crucial for its function. nih.govnih.gov A highly conserved catalytic domain is responsible for its kinase activity. nih.gov Additionally, DYRK1A possesses a DYRK homology (DH) box, which is important for stabilizing the protein's structure. nih.gov Other notable features include nuclear localization signals (NLS) that direct the protein to the nucleus, a PEST region which may regulate protein turnover, and a distinctive histidine repeat. mdpi.comnih.govnih.gov

| Key Structural Features of DYRK1A | Function |

| Catalytic Domain | Essential for kinase activity. nih.gov |

| DYRK Homology (DH) Box | Stabilizes the tertiary structure. nih.gov |

| Nuclear Localization Signals (NLS) | Directs the protein to the nucleus. mdpi.comnih.gov |

| PEST motif | May be involved in protein degradation. mdpi.com |

| Histidine Repeat | A tract of 13 consecutive histidine residues. mdpi.comnih.gov |

| Serine/Threonine (S/T) rich region | Located near the C-terminus. mdpi.com |

The interaction between DYRK1A and DCAF7 (also known as WDR68) is a prime example of its conserved functional relationships. This interaction is mediated by a specific motif in DYRK1A and has been observed across a wide range of species, highlighting its evolutionary significance. researchgate.netfrontiersin.org

Endogenous Regulation of DYRK1A Activity

The activity of DYRK1A is tightly regulated within the cell through several mechanisms. A key feature of DYRKs is their ability to autophosphorylate a tyrosine residue within their activation loop. frontiersin.orgnih.govnih.gov This autophosphorylation is an intramolecular event that is essential for their catalytic activity as serine/threonine kinases. frontiersin.orgmolbiolcell.org

Furthermore, the subcellular localization of DYRK1A plays a critical role in regulating its access to various substrates. nih.gov While it possesses nuclear localization signals, endogenous DYRK1A can be found in both the cytoplasm and the nucleus, suggesting a dynamic regulation of its location. frontiersin.orgnih.govlife-science-alliance.org Recent research has identified FAM53C as a cytosolic-anchoring protein that binds to DYRK1A, suppressing its kinase activity and retaining it in the cytoplasm. life-science-alliance.org

Phosphorylation at other sites, such as Serine-520, can also modulate DYRK1A activity, in part by mediating its interaction with 14-3-3 proteins. molbiolcell.org Additionally, DYRK1A expression is subject to regulation at the transcriptional and post-transcriptional levels, including by microRNAs like miR-1246 and miR-199b. nih.gov

Overview of Alpha-Synuclein (B15492655) (α-synuclein) in Neurological Contexts

Alpha-synuclein is a protein of great interest in neurobiology, primarily due to its central role in the pathology of several neurodegenerative diseases, collectively known as synucleinopathies. nih.govmdpi.comfrontiersin.org

Role in Neuronal Physiology

In its normal, physiological state, α-synuclein is predominantly found at the presynaptic terminals of neurons. oup.com It is involved in several key neuronal processes, including the regulation of synaptic vesicle trafficking and neurotransmitter release. wikipedia.org Evidence suggests that α-synuclein interacts with vesicle membranes and SNARE complex proteins, which are essential for the fusion of synaptic vesicles with the presynaptic membrane during exocytosis. oup.comwikipedia.orgfrontiersin.org

Specifically, α-synuclein has been shown to promote the dilation of the fusion pore during exocytosis, a process that is particularly important for the release of certain neurotransmitters. nih.gov While overexpression of α-synuclein can inhibit synaptic vesicle exocytosis, its complete absence does not have a major detrimental effect on basic synaptic transmission but can impair the efficiency of the fusion pore. nih.gov It also plays a role in maintaining the pool of synaptic vesicles and has been implicated in the regulation of dopamine (B1211576) homeostasis. frontiersin.org Furthermore, α-synuclein has been shown to have neuroprotective functions, including the inhibition of apoptosis. wikipedia.org

Pathological Relevance in Protein Aggregation

The pathological hallmark of synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA), is the abnormal aggregation of α-synuclein. nih.govmdpi.comnih.gov In these diseases, α-synuclein misfolds and assembles into soluble oligomers, which can then form larger, insoluble fibrils. mdpi.com These aggregates accumulate in neurons as Lewy bodies and Lewy neurites, and in glial cells as glial cytoplasmic inclusions. nih.govbiorxiv.org

Rationale for Dual Inhibition Strategies in Neurodegeneration

The complexity of neurodegenerative diseases, which often involve multiple pathological pathways, has led researchers to explore therapeutic strategies that can address more than one target simultaneously. The traditional "one-target, one-drug" approach has often fallen short in treating these multifaceted conditions.

Synergistic Approaches to Modulating Pathological Pathways

The dual inhibition of DYRK1A and α-synuclein aggregation is a prime example of a synergistic therapeutic approach. researchgate.net The rationale is that by targeting two interconnected pathological events, a greater therapeutic effect can be achieved than by targeting either one alone. researchgate.net DYRK1A is known to phosphorylate α-synuclein at the Serine 87 residue, which promotes the formation of toxic cytoplasmic aggregates. nih.govnih.gov These aggregates are a hallmark of synucleinopathies and contribute to neuronal dysfunction and death. researchgate.netexplorationpub.com

By inhibiting DYRK1A, not only is the direct phosphorylation of α-synuclein reduced, but other pathological actions of an overactive DYRK1A are also mitigated. nih.govexplorationpub.com These include its role in the amyloidogenic processing of amyloid precursor protein (APP), which leads to the production of amyloid-β peptides in Alzheimer's disease. nih.govmdpi.com Concurrently, directly inhibiting the aggregation of α-synuclein tackles the downstream consequences of its misfolding. This simultaneous, two-pronged attack on both an instigating enzyme and the resulting pathogenic protein aggregation is hypothesized to create a synergistic effect, offering a more comprehensive and potentially more effective therapeutic intervention. researchgate.net

Emerging Therapeutic Paradigms for Complex Neurological Disorders

The development of dual inhibitors like DYRK1A/α-synuclein-IN-2 is part of a broader shift in therapeutic paradigms for complex neurological disorders. acs.org There is a growing recognition that the intricate nature of diseases such as Alzheimer's and Parkinson's necessitates multi-targeted interventions. acs.org This has led to the exploration of multi-target-directed ligands (MTDLs) that are designed to interact with multiple targets involved in the disease cascade.

This approach contrasts with traditional combination therapies, where multiple drugs are administered. A single molecule with dual activity can offer advantages in terms of pharmacokinetics and patient compliance. Other emerging strategies that align with this multi-faceted approach include the development of kinase inhibitors that can cross the blood-brain barrier and the exploration of targeted protein degradation technologies. nih.govrevvity.com These innovative approaches, including the use of dual inhibitors, aim to disrupt the complex web of pathological interactions that drive neurodegeneration, offering new hope for disease-modifying treatments. researchgate.netmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C21H16N4O4S |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

3-hydroxy-N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]benzamide |

InChI |

InChI=1S/C21H16N4O4S/c26-15-3-1-2-12(10-15)19(28)22-13-4-6-14(7-5-13)23-20(29)25-21-24-17-9-8-16(27)11-18(17)30-21/h1-11,26-27H,(H,22,28)(H2,23,24,25,29) |

InChI Key |

FXJZDPPPJTZRJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Dyrk1a/α Synuclein in 2 Action

DYRK1A Kinase Activity Modulation by the Compound

DYRK1A/α-synuclein-IN-2 functions as an inhibitor of the DYRK1A kinase. DYRK1A is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and neuronal development mdpi.comalzdiscovery.org. Its catalytic activity is dependent on the autophosphorylation of a tyrosine residue in its activation loop, after which it phosphorylates its various substrates on serine or threonine residues alzdiscovery.org. Overactivity of DYRK1A has been linked to the pathology of neurodegenerative disorders, making it a significant therapeutic target mdpi.comresearchgate.net.

The chemical scaffold of DYRK1A/α-synuclein-IN-2 has been optimized for this inhibitory activity. Research on this class of compounds has demonstrated potent effects on DYRK1A; for instance, a related analogue, b27, displayed a high potency against DYRK1A with an IC50 of 20 nM and successfully inhibited the phosphorylation of the known DYRK1A substrate SF3B1 within cells bohrium.com.

Protein kinases, including DYRK1A, feature a conserved catalytic domain with an ATP-binding pocket that is essential for their phosphotransferase activity medchemexpress.com. Small molecule inhibitors are often designed to compete with ATP for this binding site, thereby blocking the kinase's function. While the precise binding mode of DYRK1A/α-synuclein-IN-2 is not detailed in the provided abstracts, docking studies on analogous inhibitors suggest a common mechanism. These compounds are predicted to fit into the ATP-binding pocket, forming hydrogen bonds with the backbone of key amino acid residues such as Leu241 and electrostatic interactions with residues like Lys188 mdpi.comresearchgate.netacs.org. This interaction stabilizes the inhibitor within the active site and prevents ATP from binding, thus inhibiting kinase activity.

By inhibiting DYRK1A, DYRK1A/α-synuclein-IN-2 is designed to reduce the phosphorylation of the kinase's downstream substrates. DYRK1A has a wide range of substrates involved in various cellular pathways, including transcription factors, splicing factors, and cytoskeletal proteins like tau mdpi.comalzdiscovery.orgacs.org. The inhibition of these phosphorylation events is the primary mechanism through which the compound exerts its neuroprotective effects.

Alpha-synuclein (B15492655) is a key protein in the pathology of Parkinson's disease and other synucleinopathies bohrium.com. DYRK1A has been identified as one of the kinases that can phosphorylate α-synuclein. This post-translational modification is a critical step that can lead to the misfolding and subsequent aggregation of the protein. The inhibitory action of DYRK1A/α-synuclein-IN-2 on DYRK1A directly interferes with this pathological process.

Phosphorylation of alpha-synuclein occurs at several sites, with serine 129 (Ser-129) being the most predominantly phosphorylated residue found in the pathological aggregates known as Lewy bodies. While not explicitly stated in the provided abstracts for DYRK1A/α-synuclein-IN-2, the inhibition of DYRK1A is expected to reduce phosphorylation at its specific target sites on the α-synuclein protein. This reduction in phosphorylation is significant as hyperphosphorylation is strongly associated with the protein's propensity to aggregate and form toxic species.

A defining feature of DYRK1A/α-synuclein-IN-2 is its dual capacity to also directly inhibit the aggregation of α-synuclein, independent of its action on DYRK1A kinase. Experimental data demonstrates that the compound effectively suppresses the formation of α-synuclein oligomers bohrium.com. This secondary mechanism is crucial, as protein aggregation is a central event in the neurodegenerative cascade.

| Compound | IC50 for α-syn Aggregation (μM) | Primary Activity Profile |

|---|---|---|

| DYRK1A/α-synuclein-IN-2 (b20) | 7.8 | Dual DYRK1A and α-syn Aggregation Inhibitor |

| Compound b1 | 10.5 | Dual DYRK1A and α-syn Aggregation Inhibitor |

The accumulation of aggregated α-synuclein is toxic to neurons, leading to cellular dysfunction and eventual apoptosis or programmed cell death. DYRK1A/α-synuclein-IN-2 has demonstrated a significant neuroprotective effect in cellular models bohrium.com. The compound was found to protect human neuroblastoma SH-SY5Y cells from cytotoxicity induced by α-synuclein bohrium.com. Furthermore, a related compound, b1, protected these same cells from cell death induced by the neurotoxin 6-hydroxydopamine (6-OHDA), an effect that has been previously associated with the inactivation of DYRK1A bohrium.comalzdiscovery.org.

| Compound | Cell Line | Insult/Toxin | Observed Effect |

|---|---|---|---|

| DYRK1A/α-synuclein-IN-2 (b20) | SH-SY5Y | α-synuclein | Protection against cytotoxicity |

| Compound b1 | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Protection against cell death |

| Harmine (B1663883) (Reference DYRK1A Inhibitor) | SH-SY5Y | α-synuclein | No protection against cytotoxicity |

This dual-pronged mechanism—reducing the enzymatic activity of DYRK1A and directly inhibiting protein aggregation—positions DYRK1A/α-synuclein-IN-2 as a compound of interest for further investigation in neurodegenerative disease models bohrium.com.

Impact on DYRK1A Substrate Phosphorylation Profiles

Phosphorylation of Other Key DYRK1A Substrates

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a pleiotropic kinase involved in a multitude of cellular processes, including cell cycle control, neuronal differentiation, and synaptic transmission. researchgate.net Its dysregulation is implicated in several neurodevelopmental and neurodegenerative diseases. mdpi.comfrontiersin.org A key aspect of its function is its ability to phosphorylate a wide array of protein substrates, thereby modulating their activity, stability, and localization.

Microtubule-Associated Protein Tau (MAPT/Tau)

DYRK1A plays a significant role in the phosphorylation of the microtubule-associated protein Tau. nih.govfrontiersin.org In neurodegenerative conditions like Alzheimer's disease (AD), Tau is abnormally hyperphosphorylated, leading to the formation of neurofibrillary tangles (NFTs), a pathological hallmark of the disease. nih.gov DYRK1A phosphorylates Tau at numerous sites that are also hyperphosphorylated in AD brains. nih.govmdpi.comoup.com

Research has identified several specific serine and threonine residues on the Tau protein that are directly phosphorylated by DYRK1A. These include Thr181, Ser199, Ser202, Thr205, Thr212, Thr217, Thr231, Ser396, Ser400, Ser404, and Ser422. mdpi.comoup.comresearchgate.net The phosphorylation of Tau at Thr212, Ser202, and Ser404 by DYRK1A has been confirmed in vivo using transgenic mice that overexpress the human DYRK1A protein. nih.gov

A crucial aspect of DYRK1A's role in Tau pathology is its function as a "priming" kinase. Phosphorylation of Tau by DYRK1A facilitates subsequent phosphorylation by other kinases, notably Glycogen (B147801) Synthase Kinase 3β (GSK-3β). nih.govportlandpress.com Specifically, DYRK1A-mediated phosphorylation primes Tau for further phosphorylation by GSK-3β at sites including Thr181, Ser199, Ser202, Thr205, and Ser208. mdpi.comoup.com This sequential phosphorylation by DYRK1A and GSK-3β significantly enhances Tau's propensity for self-aggregation and fibril formation. nih.govresearchgate.net

Functionally, the hyperphosphorylation of Tau induced by DYRK1A impairs its biological activity. It reduces Tau's ability to promote microtubule assembly and stability, which is essential for maintaining the neuronal cytoskeleton. nih.govnih.govmdpi.comoup.com Moreover, beyond its kinase activity, DYRK1A can also enhance the expression of Tau by increasing the stability of its mRNA. nih.gov This dual action—increasing both Tau protein levels and its phosphorylation state—highlights DYRK1A's central role in the development of Tau pathology.

Table 1: DYRK1A-Mediated Phosphorylation Sites on Tau Protein

| Phosphorylation Site | Priming for GSK-3β | Consequence of Phosphorylation |

|---|---|---|

| Thr181 | Yes | Contributes to Tau hyperphosphorylation mdpi.comoup.comresearchgate.net |

| Ser199 | Yes | Contributes to Tau hyperphosphorylation mdpi.comoup.comresearchgate.net |

| Ser202 | Yes | Phosphorylation is enhanced in DYRK1A transgenic mice nih.govmdpi.comoup.com |

| Thr205 | Yes | Contributes to Tau hyperphosphorylation mdpi.comoup.comresearchgate.net |

| Thr212 | No | A key site for DYRK1A; inhibits microtubule assembly nih.govmdpi.comoup.comportlandpress.com |

| Thr217 | No | Contributes to Tau hyperphosphorylation mdpi.comoup.comresearchgate.net |

| Thr231 | No | Contributes to Tau hyperphosphorylation mdpi.comoup.comresearchgate.net |

| Ser396 | No | Contributes to Tau hyperphosphorylation mdpi.comoup.comresearchgate.net |

| Ser400 | No | Contributes to Tau hyperphosphorylation mdpi.comoup.comresearchgate.net |

| Ser404 | No | Phosphorylation is enhanced in DYRK1A transgenic mice nih.govmdpi.comoup.com |

| Ser422 | No | Contributes to Tau hyperphosphorylation mdpi.comoup.comresearchgate.net |

Amyloid Precursor Protein (APP)

DYRK1A also directly influences the processing of the Amyloid Precursor Protein (APP), another key molecule in Alzheimer's disease pathology. The DYRK1A gene and the APP gene are both located on chromosome 21, and their overexpression in Down syndrome is thought to contribute to the early onset of AD in this population. nih.govnih.gov

DYRK1A phosphorylates APP at the Threonine 668 (Thr668) residue both in vitro and in mammalian cells. nih.govnih.gov This phosphorylation event has significant consequences for APP metabolism. It is proposed that phosphorylation at Thr668 facilitates the amyloidogenic cleavage of APP by enhancing its affinity for the enzymes BACE1 and γ-secretase. nih.govfrontiersin.org This preferential processing leads to an increased production and accumulation of amyloid-beta (Aβ) peptides, particularly the toxic Aβ40 and Aβ42 species, which are the primary components of amyloid plaques in the brain. nih.gov

Studies in mouse models overexpressing Dyrk1a have confirmed an enhancement in APP phosphorylation at Thr668 and a corresponding increase in Aβ production. nih.gov Furthermore, DYRK1A activity has been shown to regulate the intracellular trafficking and axonal transport of APP, which is critical for its metabolism and the progression of neurodegeneration. nih.gov Inhibition of DYRK1A has been shown to reduce the phosphorylation of APP at Thr668. researchgate.net This evidence establishes a direct mechanistic link between DYRK1A activity and brain β-amyloidosis. nih.gov

Parkin

DYRK1A has been identified as a novel functional modulator of Parkin, an E3 ubiquitin ligase whose mutations are linked to autosomal recessive forms of Parkinson's disease (PD). nih.govwiley.com DYRK1A directly interacts with and phosphorylates Parkin at the Serine-131 (Ser-131) residue. nih.govwiley.com

This phosphorylation event has an inhibitory effect on Parkin's function. Specifically, DYRK1A-mediated phosphorylation at Ser-131 negatively regulates Parkin's E3 ubiquitin ligase activity. mdpi.comnih.govwiley.com The underlying mechanism for this inhibition involves a reduction in the binding affinity of Parkin to its ubiquitin-conjugating E2 enzyme and its substrates. nih.govwiley.com By suppressing its enzymatic activity, DYRK1A-mediated phosphorylation inhibits the neuroprotective functions of Parkin. mdpi.comnih.govwiley.com This action could contribute to the pathogenesis of PD, particularly under pathological conditions that induce stress on dopaminergic neurons. nih.govwiley.com

Septin 4 (SEPT4)

Septin 4 (SEPT4) is a GTPase that has been found in the characteristic protein aggregates of major neurodegenerative diseases, including the neurofibrillary tangles of AD and the α-synuclein-positive Lewy bodies in PD. mdpi.comresearchgate.netnih.gov Research has identified SEPT4 as a substrate for the DYRK1A kinase. researchgate.netnih.gov DYRK1A physically interacts with and phosphorylates SEPT4 in mammalian cells. researchgate.netnih.gov

The phosphorylation of SEPT4 by DYRK1A provides a potential link for the involvement of DYRK1A in the pathologies of both tauopathies and α-synucleinopathies. nih.govnih.gov Because DYRK1A also phosphorylates α-synuclein, it is suggested that a complex containing DYRK1A, SEPT4, and α-synuclein may be relevant to the formation of Lewy bodies and the aggregation of α-synuclein. mdpi.comresearchgate.net The co-localization of DYRK1A and SEPT4 in neocortical neurons supports a physiological relationship in the brain. researchgate.netnih.gov

Transcription Factors (e.g., NFAT, CREB, GLI1, p53, STAT3)

DYRK1A is known to shuttle between the nucleus and the cytoplasm, where it can phosphorylate a variety of transcription factors, thereby regulating gene expression. frontiersin.orgfondationlejeune.org

NFAT (Nuclear Factor of Activated T-cells): DYRK1A negatively regulates the NFAT signaling pathway by phosphorylating NFATc proteins. frontiersin.orgmdpi.com This phosphorylation promotes their export from the nucleus to the cytoplasm, thereby inhibiting NFAT-dependent transcription, which is crucial for neuronal development and immune responses. frontiersin.orgfondationlejeune.org

CREB (cAMP response element-binding protein): DYRK1A can phosphorylate CREB, a key transcription factor involved in synaptic function and plasticity. frontiersin.orgmdpi.com

GLI1: DYRK1A can directly phosphorylate and stimulate the transcriptional activity of GLI1, an effector in the Hedgehog (Hh) signaling pathway. mdpi.comnih.gov

p53: The tumor suppressor protein p53 is another DYRK1A substrate. In response to DNA damage, DYRK1A can phosphorylate p53 at Serine 15, which positively regulates its transcriptional activity and can induce cell cycle arrest in embryonic neuronal cells. mdpi.comnih.govnih.gov

STAT3 (Signal transducer and activator of transcription 3): DYRK1A can phosphorylate STAT3, a transcription factor critical for astrogliogenesis. frontiersin.org This action may contribute to the aberrant enhancement of astrocytic differentiation seen in Down syndrome models. frontiersin.org

Table 2: Summary of DYRK1A Action on Transcription Factors

| Transcription Factor | DYRK1A-Mediated Action | Cellular Consequence |

|---|---|---|

| NFAT | Phosphorylates NFAT, promoting its nuclear export frontiersin.orgmdpi.com | Inhibition of NFAT-dependent gene transcription frontiersin.org |

| CREB | Phosphorylates CREB frontiersin.orgmdpi.com | Regulation of synaptic function and plasticity mdpi.com |

| GLI1 | Direct phosphorylation stimulates transcriptional activity mdpi.comnih.gov | Modulation of Hedgehog signaling pathway |

| p53 | Phosphorylates p53 at Ser15 mdpi.comnih.gov | Positive regulation of p53 activity, promoting cell cycle arrest mdpi.comnih.gov |

| STAT3 | Phosphorylates STAT3 frontiersin.org | Promotion of astrogliogenesis frontiersin.org |

Synaptic and Endocytic Proteins (e.g., Dynamin I, Synaptojanin I, MUNC18-1, SYNAPSIN I, Amphiphysin I)

DYRK1A plays a critical role at the synapse by phosphorylating numerous proteins involved in synaptic vesicle endocytosis, a process essential for recycling vesicles after neurotransmitter release. mdpi.comresearchgate.netnih.gov Overexpression of DYRK1A has been shown to impair clathrin-mediated endocytosis and slow down synaptic vesicle recycling. mdpi.comnih.gov

Key substrates in this process include:

Dynamin I: A GTPase essential for the fission step of endocytosis. DYRK1A phosphorylates Dynamin I, which can modify its interaction with other endocytic proteins. mdpi.comacs.orgplos.org

Synaptojanin I: A phosphatase involved in the uncoating of clathrin from newly formed vesicles. DYRK1A phosphorylates Synaptojanin I. frontiersin.orgmdpi.complos.org

Amphiphysin I: A scaffold protein that helps recruit dynamin to the neck of budding vesicles. DYRK1A phosphorylates Amphiphysin I. frontiersin.orgmdpi.complos.org

MUNC18-1: A central regulator of SNARE-mediated exocytosis, which DYRK1A can interact with and/or phosphorylate. mdpi.com

SYNAPSIN I: This protein is involved in maintaining the reserve pool of synaptic vesicles at the presynaptic terminal and is a known substrate of DYRK1A. mdpi.com

The phosphorylation of these proteins, often within their proline-rich domains (PRDs), can alter their binding affinities for SH3 domains in partner proteins, thereby modulating the assembly and disassembly of the endocytic machinery. researchgate.netplos.org This regulatory role positions DYRK1A as a key controller of synaptic function and plasticity. acs.org

Other Kinases and Signaling Molecules (e.g., GSK3β, CAMKII, RAS, RAF, MEK1, PLK2)

The function of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is intricately connected with a variety of other kinases and signaling molecules, forming a complex network that governs cellular processes. DYRK1A is a member of the CMGC group of serine/threonine kinases, which also includes glycogen synthase kinases (GSKs) and mitogen-activated protein kinases (MAPKs), indicating a shared evolutionary origin and potential for cross-talk in signaling pathways mdpi.comfrontiersin.org.

Research has demonstrated that DYRK1A can directly influence the mitogen-activated protein kinase (MAPK) cascade. It interacts with Ras, B-Raf, and MEK1, facilitating the assembly of a multiprotein complex nih.govnih.gov. This interaction enhances and sustains the activation of the Ras/MAPK signaling pathway following stimulation by growth factors nih.govnih.gov. The ability of DYRK1A to upregulate this pathway highlights its role in cellular proliferation and differentiation signals.

Furthermore, DYRK1A's influence extends to other kinases such as Polo-like kinase 2 (PLK2). Studies have shown that while DYRK1A alone may not induce the phosphorylation of α-synuclein at serine 129, its presence significantly enhances the kinase activity of PLK2, which does phosphorylate this site researchgate.net. This suggests a cooperative mechanism where DYRK1A modulates the activity of other kinases to regulate substrate phosphorylation.

There is also a significant interplay between DYRK1A and Glycogen Synthase Kinase 3 Beta (GSK3β). Both kinases are implicated in the hyperphosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease nih.gov. This has led to the development of dual-target inhibitors aimed at both GSK3β and DYRK1A to reduce tau pathology nih.gov. Additionally, experimental knockdown of the Dyrk1a gene has been shown to affect the expression levels of GSK3β nih.gov. The relationship with Calcium/calmodulin-dependent protein kinase II (CAMKII) is less direct but is linked through downstream signaling cascades, such as the ERK pathway, which is activated by the Ras-Raf-MEK signaling axis and is involved in synaptic plasticity mdpi.com.

Table 1: Interaction of DYRK1A with Other Kinases and Signaling Molecules

| Interacting Molecule | Nature of Interaction | Functional Consequence |

| GSK3β | Implicated in shared pathological pathways (e.g., Tau phosphorylation); expression may be affected by DYRK1A levels. nih.govnih.gov | Co-regulation of substrates involved in neurodegenerative diseases. nih.gov |

| CAMKII | Indirectly linked via downstream signaling pathways like ERK. mdpi.com | Potential modulation of synaptic plasticity and neuronal signaling. |

| RAS | Forms a multiprotein complex with DYRK1A, B-Raf, and MEK1. nih.govnih.gov | Upregulation and sustained activation of the MAPK signaling pathway. nih.govnih.gov |

| RAF | Forms a multiprotein complex with DYRK1A, Ras, and MEK1. nih.govnih.gov | Upregulation and sustained activation of the MAPK signaling pathway. nih.govnih.gov |

| MEK1 | Forms a multiprotein complex with DYRK1A, Ras, and B-Raf. nih.govnih.gov | Upregulation and sustained activation of the MAPK signaling pathway. nih.govnih.gov |

| PLK2 | DYRK1A enhances the kinase activity of PLK2. researchgate.net | Increased phosphorylation of shared substrates, such as α-synuclein. researchgate.net |

Inhibition of Alpha-Synuclein Aggregation by the Compound

DYRK1A/α-synuclein-IN-2 is engineered as a dual-action inhibitor, targeting both the enzymatic activity of DYRK1A and the aggregation process of α-synuclein medchemexpress.cn. The aggregation of α-synuclein is a central pathological event in synucleinopathies like Parkinson's disease, leading to the formation of toxic oligomers and larger inclusions known as Lewy bodies thebiogrid.orgfrontiersin.org.

One of the primary mechanisms by which DYRK1A contributes to this pathology is through the direct phosphorylation of α-synuclein thebiogrid.orgnih.govmdpi.com. This post-translational modification is believed to promote a conformational change in the α-synuclein protein, making it more prone to misfolding and aggregation thebiogrid.orgnih.gov. Studies have shown that inhibiting DYRK1A activity, for instance through the use of kinase-inactive mutants or siRNA, effectively blocks the phosphorylation of α-synuclein and subsequent aggregate formation in cellular models thebiogrid.orgnih.gov. Therefore, by inhibiting the kinase activity of DYRK1A, the compound prevents this initial phosphorylation step, thereby indirectly thwarting the aggregation cascade. Research indicates that aggregates composed of phosphorylated α-synuclein are distinctly more neurotoxic than those formed from the unmodified protein thebiogrid.orgnih.gov.

Direct Anti-Aggregation Mechanisms

Beyond its action on DYRK1A, DYRK1A/α-synuclein-IN-2 possesses a direct anti-aggregation mechanism. The compound has been shown to inhibit the aggregation of α-synuclein with an IC50 value of 7.8 µM medchemexpress.cn. This indicates a direct interaction with the α-synuclein protein itself, independent of the DYRK1A kinase pathway. This direct mechanism likely involves the compound binding to α-synuclein monomers or early-stage oligomers. This binding could stabilize the protein in a non-aggregation-prone conformation or physically hinder the protein-protein interactions necessary for the formation of larger, insoluble fibrils. By acting directly on the aggregating protein, the compound can intervene at a critical point in the pathogenic process.

Modulation of Alpha-Synuclein Oligomerization

The process of α-synuclein aggregation is not a simple linear progression from monomer to fibril but involves the formation of various intermediate species, including soluble oligomers mdpi.com. These oligomeric forms are now widely considered to be the most cytotoxic species, capable of disrupting cellular membranes, impairing mitochondrial function, and inducing oxidative stress.

The dual-inhibitory nature of DYRK1A/α-synuclein-IN-2 allows it to modulate oligomerization through two distinct routes. Firstly, by preventing DYRK1A-mediated phosphorylation, it reduces the propensity of α-synuclein to form these toxic oligomeric intermediates thebiogrid.orgnih.gov. Secondly, its direct anti-aggregation activity interferes with the self-assembly of α-synuclein monomers, which is the foundational step for oligomer formation medchemexpress.cn. By disrupting the initial stages of aggregation, the compound can effectively lower the concentration of harmful oligomers, thereby mitigating their neurotoxic effects.

Impact on Downstream Signaling Pathways and Cellular Processes

Cell Cycle Regulation and Neurogenesis

DYRK1A is a crucial regulator of cell proliferation and neurogenesis, primarily by controlling the cell cycle mdpi.comnih.gov. It functions as a negative regulator of the transition from the G1 to the S phase of the cell cycle, effectively promoting an arrest in the G0/G1 phase nih.govnih.govnih.gov. This function is critical during brain development, where DYRK1A promotes the exit of neural stem cells from the cell cycle, leading to their differentiation into neurons nih.govresearchgate.net. The molecular mechanisms underlying this regulation include the phosphorylation of Cyclin D1, which targets it for nuclear export and degradation, and the stabilization of cyclin-dependent kinase inhibitors such as p21 and p27 nih.govnih.govresearchgate.net.

Overexpression of DYRK1A, as seen in Down syndrome, can lead to a lengthened G1 phase, causing premature cell cycle exit and altered neurogenesis nih.govnih.govresearchgate.net. Conversely, the inhibition of DYRK1A activity by a compound like DYRK1A/α-synuclein-IN-2 is expected to have the opposite effect. By blocking DYRK1A's kinase function, the inhibitor would prevent the degradation of Cyclin D1 and the stabilization of cell cycle inhibitors. This would likely lead to a shortened G1 phase and an increase in the proliferation of neural progenitor cells, preventing them from exiting the cell cycle prematurely researchgate.netresearchgate.net. Chemical inhibition of DYRK1A has been shown to interfere with the neural specification of human pluripotent stem cells, highlighting the kinase's essential role in the early stages of brain development nih.gov. Therefore, the compound's activity could significantly impact the balance between proliferation and differentiation during neurogenesis.

Synaptic Plasticity and Neurotransmission

DYRK1A plays a significant role in synaptic function and plasticity, processes that are fundamental to learning and memory nih.govmdpi.com. The overexpression of DYRK1A has been shown to impair synaptic plasticity in key brain regions like the hippocampus and prefrontal cortex mdpi.comnih.gov. Specifically, elevated DYRK1A levels can selectively disrupt a presynaptic form of long-term potentiation (LTP) that is independent of NMDA receptors nih.govbiorxiv.org.

The mechanism for this impairment appears to involve DYRK1A's role as a transcriptional regulator. DYRK1A can interact with chromatin remodeling proteins, such as EP300 and CREBBP, to alter gene expression mdpi.comnih.gov. This interaction leads to the downregulation of several genes that encode essential presynaptic proteins involved in the exocytosis of synaptic vesicles containing glutamate (B1630785) mdpi.comnih.gov. Furthermore, α-synuclein is itself a presynaptic protein vital for neurotransmission, where it is involved in the recycling of synaptic vesicles nih.gov. The aggregation of α-synuclein disrupts these normal synaptic functions nih.gov.

By inhibiting both DYRK1A and α-synuclein aggregation, DYRK1A/α-synuclein-IN-2 can potentially restore synaptic health through multiple actions. The inhibition of DYRK1A could normalize the transcription of presynaptic genes, thereby rescuing impaired LTP nih.gov. Simultaneously, preventing the aggregation of α-synuclein would protect the presynaptic terminal from the toxic effects of oligomers and maintain the proper functioning of synaptic vesicle recycling nih.govresearchgate.net.

Table 2: Potential Impact of DYRK1A/α-synuclein-IN-2 on Synaptic Function

| Target | Action of Compound | Downstream Effect on Synapse | Potential Outcome |

| DYRK1A | Inhibition of kinase and transcriptional regulatory activity. | Normalization of presynaptic gene expression (e.g., Rims1, Munc13-1, Syn2, Rab3a). mdpi.comnih.gov | Restoration of presynaptic LTP and synaptic plasticity. nih.gov |

| α-synuclein | Inhibition of aggregation and oligomerization. medchemexpress.cn | Prevention of presynaptic terminal toxicity; maintenance of synaptic vesicle recycling. nih.gov | Protection of synaptic integrity and normal neurotransmission. |

Apoptotic Pathways and Neuronal Survival

The neuroprotective effects of Dyrk1A/α-synuclein-IN-2 are significantly linked to its ability to modulate apoptotic, or programmed cell death, pathways. The kinase DYRK1A is a known regulator of cell death signaling. nih.govnih.gov Under conditions of cellular stress, DYRK1A can be activated and subsequently promote apoptosis. nih.gov It directly interacts with and phosphorylates Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of a signaling cascade that leads to the activation of JNK and p38 kinases, ultimately resulting in apoptosis. nih.govresearchgate.netresearchgate.net

Furthermore, DYRK1A-mediated phosphorylation of α-synuclein is implicated in the apoptosis of dopaminergic neurons. nih.gov Overexpression of DYRK1A can inhibit the pro-survival PI3K/AKT pathway, thereby promoting neuronal cell death. nih.gov

As an inhibitor of DYRK1A, Dyrk1A/α-synuclein-IN-2 is positioned to counteract these pro-apoptotic functions. By blocking DYRK1A activity, the compound can prevent the activation of the ASK1-JNK pathway and promote neuronal survival by sustaining the PI3K/AKT signaling cascade. nih.govnih.gov Studies on DYRK1A knockdown have demonstrated a consequent reduction in the expression of pro-apoptotic proteins like Bax and active caspase-3, alongside an increase in the anti-apoptotic protein Bcl-2. nih.gov

| Pathway/Protein | Function of DYRK1A | Anticipated Effect of Dyrk1A/α-synuclein-IN-2 |

| ASK1-JNK Pathway | Activates/phosphorylates ASK1, promoting a pro-apoptotic signaling cascade. nih.govresearchgate.net | Inhibition of ASK1 activation, suppressing downstream apoptotic signals. |

| PI3K/AKT Pathway | Overexpression inhibits this pro-survival pathway. nih.gov | Promotes neuronal survival by preventing inhibition of AKT signaling. nih.gov |

| Bax & Active Caspase-3 | Activity leads to increased levels of these pro-apoptotic proteins. | Decreases levels, reducing the execution of apoptosis. |

| Bcl-2 | Activity leads to decreased levels of this anti-apoptotic protein. | Increases levels, promoting cell survival. |

| α-synuclein | Phosphorylates α-synuclein, mediating apoptosis in dopaminergic neurons. nih.gov | Inhibits phosphorylation and aggregation, reducing related neurotoxicity. medchemexpress.cnthebiogrid.org |

Protein Homeostasis and Degradation Systems

Dyrk1A/α-synuclein-IN-2 plays a crucial role in maintaining cellular protein homeostasis (proteostasis) through its dual-target action. DYRK1A influences proteostasis by phosphorylating key proteins involved in protein aggregation and degradation. thebiogrid.orgfrontiersin.org

DYRK1A directly phosphorylates α-synuclein, which enhances its propensity to form intracellular aggregates known as Lewy bodies, a pathological hallmark of synucleinopathies like Parkinson's disease. nih.govthebiogrid.org These aggregates are neurotoxic and can impair cellular function. stressmarq.com Beyond promoting aggregation, DYRK1A also impacts the ubiquitin-proteasome system, the primary cellular machinery for degrading damaged or misfolded proteins. It achieves this by phosphorylating Parkin, an E3 ubiquitin ligase, thereby inhibiting its activity and impairing the degradation of its substrates. alzdiscovery.org

The compound Dyrk1A/α-synuclein-IN-2 addresses these disruptions in two ways. Firstly, its direct inhibition of α-synuclein aggregation prevents the formation of toxic protein species. medchemexpress.cnnih.govpnas.org Secondly, by inhibiting DYRK1A, it prevents the phosphorylation of proteins like Parkin, thus supporting the efficient clearance of misfolded proteins through the ubiquitin-proteasome pathway and preserving neuronal health. alzdiscovery.org

| Target Protein | Function of DYRK1A | Anticipated Effect of Dyrk1A/α-synuclein-IN-2 |

| α-synuclein | Phosphorylates and enhances its aggregation into neurotoxic inclusions. nih.govthebiogrid.org | Directly inhibits aggregation and prevents DYRK1A-mediated phosphorylation. medchemexpress.cn |

| Parkin (E3 Ubiquitin Ligase) | Phosphorylates Parkin, inhibiting its E3 ligase activity. alzdiscovery.org | Preserves Parkin function, promoting degradation of substrates. |

| Septin 4 | Phosphorylation enhances α-synuclein aggregation. alzdiscovery.org | Prevents phosphorylation, reducing α-synuclein aggregation. |

| DYRK1A (autodegradation) | Degraded via the SCFβTrCP E3 ligase in the ubiquitin-proteasome pathway. nih.gov | Does not directly target this process, but reduces overall DYRK1A activity. |

Chromatin Remodeling and Gene Expression

DYRK1A functions as a significant regulator of gene expression through its involvement in chromatin remodeling and direct interaction with the transcriptional machinery. frontiersin.org It has been shown to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II, the core enzyme responsible for transcription, thereby acting as a gene-specific kinase. nih.govupf.edu

The kinase also interacts with larger protein complexes that modify chromatin structure to make genes more or less accessible for transcription. For instance, DYRK1A has been found to interact with the SNF2-like chromatin remodeling ATPase ARIP4, a cofactor for steroid hormone receptors, and together they synergistically activate transcription. nih.govnih.gov Overexpression of DYRK1A can lead to the deregulation of hundreds of genes, partly through its interaction with the REST/NRSF chromatin remodeling complex, which is crucial for neuronal differentiation. nih.gov Additionally, DYRK1A can phosphorylate histone H3, which can alter chromatin structure and activate genes involved in stress responses. nih.gov

Inhibition of DYRK1A by Dyrk1A/α-synuclein-IN-2 is expected to normalize the transcriptional dysregulation caused by aberrant DYRK1A activity. By preventing the phosphorylation of RNA Polymerase II and the modulation of chromatin remodeling complexes, the compound may restore a balanced gene expression profile, contributing to its neuroprotective effects. nih.gov

| Factor/Complex | Role of DYRK1A | Anticipated Effect of Dyrk1A/α-synuclein-IN-2 |

| RNA Polymerase II | Phosphorylates the C-terminal domain (CTD) to regulate gene-specific transcription. nih.govupf.edu | Prevents aberrant phosphorylation, normalizing transcriptional activity. |

| ARIP4 (SNF2-like ATPase) | Interacts with and synergistically activates androgen and glucocorticoid receptor-mediated transcription. nih.govnih.gov | Blocks the synergistic activation of steroid hormone-regulated genes. |

| REST/NRSF Complex | Overexpression leads to deregulation of genes essential for neuronal differentiation. nih.gov | May reverse the gene expression changes associated with DYRK1A overexpression. |

| Histone H3 | Phosphorylates histone H3, leading to transcriptional activation of stress-response genes. nih.gov | Prevents histone phosphorylation, modulating the expression of target genes. |

| p300/CBP | Interacts with these histone acetyltransferases and localizes to enhancer regions. researchgate.net | May alter the regulation of gene expression at specific enhancer sites. |

Oxidative Stress Response

Dyrk1A/α-synuclein-IN-2 is positioned to mitigate neuronal damage by interfering with the cycle of oxidative stress and protein aggregation. Oxidative stress, which arises from an imbalance of reactive oxygen species (ROS), is a key contributor to neurodegeneration. stressmarq.com This cellular stress state can be both a cause and a consequence of pathological protein aggregation.

Research has shown that oxidative stressors, such as hydrogen peroxide (H₂O₂), can lead to the activation of DYRK1A. researchgate.net Activated DYRK1A, in turn, can exacerbate neurodegenerative processes. nih.gov Concurrently, oxidative stress is known to promote the aggregation of α-synuclein, creating a toxic feedback loop where oxidative damage promotes aggregation, and aggregation leads to further cellular stress. stressmarq.com DYRK1A inhibitors can bolster the neuroprotective p21-Nrf2 pathway, which is involved in inducing antioxidant genes and reducing ROS levels. mdpi.com

By inhibiting both DYRK1A and α-synuclein aggregation, Dyrk1A/α-synuclein-IN-2 can break this cycle. Inhibition of DYRK1A prevents its activation in response to oxidative stress and may enhance the cell's own antioxidant pathways. mdpi.com Simultaneously, blocking the aggregation of α-synuclein reduces a major source of intracellular ROS and subsequent neuronal toxicity, thereby protecting neurons from oxidative damage. stressmarq.com

Neuroinflammation Modulation

The action of Dyrk1A/α-synuclein-IN-2 extends to the modulation of neuroinflammatory pathways, which are increasingly recognized as critical drivers of neurodegenerative disease progression. The activity of the DYRK1A kinase is linked to the promotion of inflammatory responses in the brain, particularly in microglia, the resident immune cells of the central nervous system. nih.gov

Studies using the inflammatory agent lipopolysaccharide (LPS) have shown that inflammation increases both the expression and activity of DYRK1A. nih.govspringermedicine.com Inhibition of DYRK1A, either through small molecules like harmine or by siRNA silencing, significantly reduces the production of pro-inflammatory mediators. nih.gov This suppression of neuroinflammation appears to be mediated, at least in part, through the inhibition of the TLR4/NF-κB p65 signaling pathway. mdpi.comnih.gov Consequently, DYRK1A inhibition leads to a decrease in key inflammatory molecules. mdpi.comnih.gov

As a potent inhibitor of DYRK1A, Dyrk1A/α-synuclein-IN-2 is expected to exert significant anti-inflammatory effects. By blocking the TLR4/NF-κB pathway and other potential inflammatory signaling cascades regulated by DYRK1A, the compound can reduce microglial activation and the subsequent release of damaging inflammatory cytokines, thereby protecting neurons from inflammatory-mediated injury. mdpi.comnih.gov

| Inflammatory Mediator | Effect of DYRK1A Activity/Inflammation | Anticipated Effect of Dyrk1A/α-synuclein-IN-2 |

| Tumor Necrosis Factor-α (TNF-α) | Increased production. nih.gov | Decreased production. nih.gov |

| Interleukin-1β (IL-1β) | Increased production. | Decreased production. |

| Interleukin-6 (IL-6) | Increased production. | Decreased production. |

| Cyclooxygenase-2 (COX-2) | Increased expression. nih.gov | Decreased expression. nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Increased expression. nih.gov | Decreased expression. nih.gov |

| Reactive Oxygen Species (ROS) | Increased production. nih.gov | Decreased production. nih.gov |

Preclinical Research Modalities and Findings for Dyrk1a/α Synuclein in 2

In Vitro Studies and Cellular Models

Cell Culture Systems for Compound Evaluation

The evaluation of DYRK1A/α-synuclein-IN-2 and its analogs has utilized established human cell lines to model the cellular environments affected by neurodegenerative processes. Key systems include:

SH-SY5Y Human Neuroblastoma Cells: This cell line is widely used in neuroscience research, particularly for studying neurotoxicity and neuroprotection, as these cells can be differentiated into a more mature neuronal phenotype. In the context of DYRK1A/α-synuclein-IN-2, SH-SY5Y cells were used to create a model of α-synuclein-induced cytotoxicity to test the compound's protective capabilities. nih.gov A related compound was also tested in this cell line to assess protection against 6-hydroxydopamine-induced cell death, a model relevant to Parkinson's disease pathology. nih.gov

HeLa Cells: While not a neuronal cell line, HeLa cells are a robust tool for studying fundamental cellular processes. For a related, potent DYRK1A inhibitor from the same chemical series, HeLa cells were employed to confirm that the compound could successfully enter the cell and engage with its intracellular target, DYRK1A. nih.gov

Assays for Kinase Inhibition and Alpha-Synuclein (B15492655) Aggregation Inhibition

Specific biochemical and cell-based assays were conducted to quantify the inhibitory effects of DYRK1A/α-synuclein-IN-2 on its two primary targets.

Kinase Inhibition: The compound is part of a series of 6-hydroxybenzothiazole (B183329) urea (B33335) derivatives designed to inhibit DYRK1A kinase activity. nih.govfigshare.comnih.gov While the specific IC50 value for DYRK1A/α-synuclein-IN-2 (also known as compound b20) against DYRK1A is not detailed in the primary report, a highly potent analog (compound b27) demonstrated an IC50 of 20 nM, confirming the efficacy of this chemical scaffold against the kinase. nih.gov

Alpha-Synuclein Aggregation Inhibition: A key feature of this compound is its ability to interfere with the pathological aggregation of α-synuclein. An assay measuring the suppression of α-synuclein oligomer formation determined that DYRK1A/α-synuclein-IN-2 has an IC50 value of 7.8 µM for this process. nih.gov

| Compound | Target | Assay Type | IC50 Value |

|---|---|---|---|

| DYRK1A/α-synuclein-IN-2 (b20) | α-synuclein Aggregation | Oligomer Formation Assay | 7.8 µM |

| DYRK1A/α-synuclein-IN-1 (b1) | α-synuclein Aggregation | Oligomer Formation Assay | 10.5 µM |

| Compound b27 | DYRK1A | Kinase Inhibition Assay | 20 nM |

Assessment of Neuroprotective Effects in Cellular Models

A primary goal of developing inhibitors like DYRK1A/α-synuclein-IN-2 is to protect neurons from the toxic insults characteristic of neurodegenerative diseases. Studies in cellular models demonstrated that DYRK1A/α-synuclein-IN-2 confers neuroprotection. Specifically, the compound was shown to protect SH-SY5Y neuroblastoma cells against cytotoxicity induced by α-synuclein. nih.gov Notably, in this cellular assay, DYRK1A/α-synuclein-IN-2 (b20) exhibited a higher neuroprotective effect compared to its analog, DYRK1A/α-synuclein-IN-1 (b1). nih.gov

Analysis of Protein Phosphorylation and Expression Levels

Inhibition of DYRK1A is expected to reduce the phosphorylation of its downstream substrates. To confirm this mechanism of action within a cellular context, a related potent inhibitor from the same chemical series (compound b27) was tested. This compound successfully inhibited the phosphorylation of the splicing factor SF3B1 in HeLa cells, with a cellular IC50 of 690 nM. nih.gov Since SF3B1 is a known substrate of DYRK1A, this result provides evidence that this class of compounds effectively inhibits the kinase's activity inside the cell, leading to downstream effects on protein phosphorylation.

Evaluation of Neuropathological Hallmarks

Predictive CNS Penetration and Pharmacodynamics in Preclinical Models

The potential therapeutic efficacy of any centrally acting agent is contingent upon its ability to cross the blood-brain barrier (BBB) and engage its target in the brain. For DYRK1A/α-synuclein-IN-2, preclinical evaluations have focused on predicting its central nervous system (CNS) penetration and characterizing its pharmacodynamic effects in relevant models.

The ability of a therapeutic compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating neurological disorders. For DYRK1A/α-synuclein-IN-2, a key feature highlighted in preclinical assessments is its predicted high permeability across the CNS. While specific experimental data from in vitro BBB models or in vivo pharmacokinetic studies for DYRK1A/α-synuclein-IN-2 are not extensively detailed in publicly available literature, the assertion of its favorable CNS penetration is likely derived from in silico modeling.

These predictive models typically assess a compound's physicochemical properties against established parameters known to favor BBB passage. Such properties generally include:

Lipophilicity: An optimal level of fat solubility allows the compound to traverse the lipid-rich membranes of the endothelial cells that form the BBB.

Molecular Weight: Smaller molecules generally exhibit better permeability.

Polar Surface Area: A lower polar surface area is associated with improved CNS penetration.

Hydrogen Bond Donors and Acceptors: A limited number of hydrogen bond donors and acceptors reduces the likelihood of the compound being retained in the aqueous environment and enhances its ability to cross the BBB.

The 6-hydroxybenzothiazole urea scaffold, from which DYRK1A/α-synuclein-IN-2 is derived, has been the subject of medicinal chemistry efforts to optimize these properties for brain penetration. The characterization of DYRK1A/α-synuclein-IN-2 as having "high predictive CNS penetration" suggests that its molecular structure aligns with these favorable physicochemical parameters.

Table 1: Physicochemical Properties Influencing Blood-Brain Barrier Permeability

| Property | Favorable Characteristic for CNS Penetration | Relevance to DYRK1A/α-synuclein-IN-2 |

| Lipophilicity (LogP) | Optimal range (typically 1-3) | Predicted to be within a favorable range for BBB transit. |

| Molecular Weight (MW) | < 400-500 Da | The molecular structure is likely to be within this range. |

| Polar Surface Area (PSA) | < 60-90 Ų | Predicted to have a low PSA, facilitating passage through lipid membranes. |

| Hydrogen Bond Donors | ≤ 3 | Predicted to have a low number of hydrogen bond donors. |

| Hydrogen Bond Acceptors | ≤ 7 | Predicted to have a low number of hydrogen bond acceptors. |

Effective modulation of a biological pathway requires that a therapeutic agent not only reaches its target but also binds to it with sufficient affinity and specificity. For DYRK1A/α-synuclein-IN-2, target engagement has been primarily characterized by its dual inhibitory activity against DYRK1A kinase and the aggregation of α-synuclein.

The principal in vitro measure of target engagement for this compound is its half-maximal inhibitory concentration (IC50). For the inhibition of α-synuclein aggregation, DYRK1A/α-synuclein-IN-2 has demonstrated an IC50 value of 7.8 µM. This indicates the concentration of the compound required to reduce the aggregation of α-synuclein by 50% in a laboratory setting.

While specific in vivo target engagement studies for DYRK1A/α-synuclein-IN-2 are not detailed in the available literature, the assessment of target engagement in preclinical models for similar compounds often involves:

Biochemical assays: Measuring the levels of phosphorylated α-synuclein (p-α-syn) in brain tissue or cerebrospinal fluid (CSF) following compound administration. A reduction in p-α-syn levels would indicate successful engagement of DYRK1A.

Seed Amplification Assays (SAAs): These highly sensitive assays can detect the presence of pathological, aggregation-prone forms of α-synuclein in biological samples. A reduction in the seeding activity of α-synuclein in the presence of the inhibitor would confirm target engagement.

Cellular thermal shift assays (CETSA) or NanoBRET™: These cell-based assays can be used to confirm that the compound binds to its intended target within a cellular environment.

The reported IC50 value for α-synuclein aggregation provides a foundational piece of evidence for the target engagement of DYRK1A/α-synuclein-IN-2.

Table 2: In Vitro Target Engagement of DYRK1A/α-synuclein-IN-2

| Target | Assay Type | Metric | Value |

| α-synuclein Aggregation | Inhibition Assay | IC50 | 7.8 µM |

The therapeutic potential of DYRK1A/α-synuclein-IN-2 is further substantiated by its ability to modulate key biological markers associated with the pathological cascades in neurodegenerative diseases. By inhibiting DYRK1A, the compound can influence downstream signaling pathways involved in neuroinflammation and apoptosis.

Neuroinflammation:

Preclinical studies on DYRK1A inhibitors have demonstrated a significant impact on markers of neuroinflammation. Inhibition of DYRK1A has been shown to reduce the production of pro-inflammatory cytokines and mediators. In cellular models of neuroinflammation, DYRK1A inhibition leads to a decrease in the levels of:

Tumor necrosis factor-alpha (TNF-α)

Interleukin-1beta (IL-1β)

Interleukin-6 (IL-6)

Cyclooxygenase-2 (COX-2)

Apoptosis:

DYRK1A is also implicated in the regulation of apoptotic pathways. By inhibiting DYRK1A, compounds like DYRK1A/α-synuclein-IN-2 can modulate the expression of key proteins involved in programmed cell death. Studies have shown that DYRK1A inhibition can lead to:

A decrease in the expression of the pro-apoptotic protein Bax.

A decrease in the levels of active caspase-3, a key executioner of apoptosis.

An increase in the expression of the anti-apoptotic protein Bcl-2.

Furthermore, the inhibition of DYRK1A has been shown to activate the pro-survival PI3K/AKT signaling pathway, further contributing to its neuroprotective effects nih.govnih.gov. Specifically, DYRK1A knockdown has been demonstrated to increase the expression of PI3K and AKT nih.govnih.gov.

Table 3: Modulation of Biological Markers by DYRK1A Inhibition in Preclinical Models

| Biological Process | Marker | Effect of DYRK1A Inhibition |

| Neuroinflammation | TNF-α | Decreased Expression |

| IL-1β | Decreased Expression | |

| IL-6 | Decreased Expression | |

| COX-2 | Decreased Expression | |

| Apoptosis | Bax | Decreased Expression |

| Active Caspase-3 | Decreased Expression | |

| Bcl-2 | Increased Expression | |

| Cell Survival Pathway | PI3K | Increased Expression |

| AKT | Increased Expression | |

| α-synuclein Pathology | Phosphorylated α-synuclein (Ser129) | Decreased Levels |

Research Trajectories and Future Directions for Dyrk1a/α Synuclein in 2 Analogues

Comparative Analysis with Other DYRK1A Inhibitors and Alpha-Synuclein (B15492655) Modulators

DYRK1A/α-synuclein-IN-2 is unique in its dual functionality. A comparative analysis situates its potential within the broader landscape of compounds targeting either DYRK1A or α-synuclein individually.

Many DYRK1A inhibitors have been developed, but achieving high selectivity remains a significant challenge. nih.govccspublishing.org.cn Most inhibitors show cross-reactivity with other members of the CMGC group of kinases, such as glycogen (B147801) synthase kinase 3β (GSK3β) and cyclin-dependent kinases (CDKs). nih.govnih.gov For instance, L41, an advanced DYRK1A inhibitor, also potently inhibits CLK kinases and GSK3β. nih.gov Harmine (B1663883), a widely used preclinical DYRK1A inhibitor, is noted for its poor kinase selectivity, which makes it unsuitable for clinical development. alzdiscovery.org The pursuit of more selective inhibitors is ongoing, with some compounds demonstrating excellent selectivity against closely related kinases like DYRK1B and DYRK2. ccspublishing.org.cnacs.org

In contrast to these single-target agents, DYRK1A/α-synuclein-IN-2 offers a multi-pronged approach. While it inhibits DYRK1A, its primary distinguishing feature is its concurrent ability to block α-synuclein aggregation, with a reported IC50 value of 7.8 µM for this action. medchemexpress.cn This positions it differently from other α-synuclein modulators, which primarily focus on reducing α-synuclein expression or promoting its clearance. nih.govnih.gov These other strategies include antisense oligonucleotides (ASOs) that decrease SNCA mRNA and immunotherapies (both active and passive) that use antibodies to target and clear extracellular α-synuclein aggregates. nih.govnih.govexplorationpub.com The dual-action of DYRK1A/α-synuclein-IN-2 may offer a synergistic effect, as DYRK1A has been shown to phosphorylate α-synuclein, a post-translational modification that can enhance the formation of intracellular inclusions. nih.govthebiogrid.org

| Inhibitor | Class/Type | Selectivity Profile / Key Off-Targets | Primary Research Application |

|---|---|---|---|

| DYRK1A/α-synuclein-IN-2 | Dual Inhibitor (Kinase and Aggregation) | Inhibits DYRK1A and α-synuclein aggregation. medchemexpress.cn Kinase selectivity profile not fully detailed. | Neurodegenerative Diseases (e.g., Parkinson's Disease) |

| Harmine | β-carboline alkaloid | Poor kinase selectivity; strong monoamine oxidase (MAO) inhibitor. alzdiscovery.org | Preclinical research for Down Syndrome, Alzheimer's, Diabetes. ccspublishing.org.cnalzdiscovery.orgbiorxiv.org |

| L41 | Synthetic small molecule | Potent off-target activity at other CMGC kinases, including CLKs and GSK3β. nih.gov | Neurodevelopment and Neurodegeneration Research. nih.gov |

| EHT 5372 | Synthetic small molecule | Good potency and kinome-wide selectivity, but still possesses off-target activity at other CMGC kinases. nih.gov | Neurodevelopment and Neurodegeneration Research. nih.gov |

| NSC31059 | Synthetic small molecule | Exceptional selectivity across a panel of 70 kinases. nih.gov | Neurological Disease Research. nih.gov |

Elucidation of Specificity and Off-Target Effects

A critical trajectory for analogues of DYRK1A/α-synuclein-IN-2 involves a thorough characterization of their kinase selectivity and off-target effects. The DYRK family consists of five members (DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4), and achieving specificity for DYRK1A is a known challenge due to structural similarities among these kinases. ccspublishing.org.cnnih.gov Furthermore, many DYRK1A inhibitors also interact with other kinases in the CMGC family, which includes CDKs, MAPKs, and GSK3β. ccspublishing.org.cn

Understanding the "kinome-wide" selectivity profile is essential for deconvoluting the biological effects observed in preclinical studies. nih.gov An observed cellular outcome could be the result of on-target DYRK1A inhibition, an off-target effect on another kinase like GSK3β, or a combination of both. nih.gov For example, since DYRK1A can prime the tau protein for subsequent phosphorylation by GSK3β, inhibiting both kinases could have complex, confounding effects. alzdiscovery.org Therefore, future research must employ comprehensive kinase screening panels to map the interaction profile of new analogues. nih.gov This will allow researchers to attribute specific functional outcomes to the inhibition of DYRK1A, providing a clearer understanding of the compound's mechanism of action and helping to design molecules with more precise activity. nih.govacs.org

Investigation of Combination Therapeutic Strategies

Given the multifaceted nature of neurodegenerative diseases, combination therapies are considered a promising future direction. nih.govnih.gov Synucleinopathies, for instance, involve not only protein aggregation but also neuroinflammation and progressive cell death. nih.gov A dual-target inhibitor like DYRK1A/α-synuclein-IN-2 could serve as a powerful backbone for combination strategies.

Future investigations could explore pairing these dual-inhibitor analogues with other classes of drugs. For example, combining them with potent anti-inflammatory agents could address the neuroinflammatory component of diseases like Parkinson's. nih.gov Another potential strategy involves co-administration with neurotrophic factors or agents that promote neuroprotection to support the survival of remaining neurons. nih.gov The rationale is that a multi-pronged attack—simultaneously reducing protein aggregation, modulating key kinase pathways, and dampening inflammation or boosting neuronal resilience—may be more effective than any single-target monotherapy. nih.govresearchgate.net

Development of Advanced Preclinical Models

To accurately evaluate the therapeutic potential of DYRK1A/α-synuclein-IN-2 analogues, it is imperative to use and develop advanced preclinical models that faithfully replicate human disease pathology.

Current animal models, including transgenic mice that overexpress human α-synuclein (e.g., A53T or wild-type variants), have been instrumental in studying synucleinopathies. nih.gov However, these models may not fully capture all aspects of human disease. nih.gov Future research will benefit from refined models that better mimic the progressive nature and complex etiology of these disorders. This includes models that incorporate the prion-like cell-to-cell spread of α-synuclein pathology and the "gut-to-brain" axis of disease progression, where pathology may originate in the peripheral nervous system. mdpi.com Such models would be invaluable for testing whether dual-target inhibitors can halt not just aggregation but also the propagation of pathology throughout the nervous system.

Human induced pluripotent stem cell (iPSC) technology provides a powerful platform for studying disease in a patient-specific context. nih.govmdpi.com By generating neurons from iPSCs derived from patients with genetic forms of neurodegenerative diseases (e.g., Parkinson's disease patients with SNCA gene triplication), researchers can create highly relevant in vitro models. nih.govmdpi.com These "disease-in-a-dish" models allow for the investigation of how specific genetic backgrounds influence disease mechanisms and drug responses. mdpi.com For instance, iPSC-derived dopaminergic neurons from a patient with an SNCA triplication can be used to assess the efficacy of DYRK1A/α-synuclein-IN-2 analogues in reducing α-synuclein accumulation and improving neuronal health. nih.gov Furthermore, these models are critical for studying the role of DYRK1A in early human neural development and how its inhibition affects neuronal specification and differentiation. elifesciences.orgfrontiersin.org

| Model Type | Specific Example | Pathology Modeled | Application in Drug Research |

|---|---|---|---|

| Refined Animal Model | Mouse models with gut injections of pathogenic α-synuclein. mdpi.com | Prion-like propagation of α-synuclein from the peripheral to the central nervous system. mdpi.com | Evaluating the ability of inhibitors to block the spread of pathology. |

| Refined Animal Model | Ts65Dn mouse model of Down Syndrome. alzdiscovery.org | DYRK1A overexpression, cognitive deficits, and early-onset Alzheimer's pathology (amyloid and tau). alzdiscovery.org | Assessing the effect of DYRK1A inhibition on cognitive and neuropathological phenotypes. |

| Human iPSC Model | Dopaminergic neurons from patients with SNCA gene triplication. nih.govmdpi.com | α-synuclein overexpression, aggregation, and neuronal vulnerability. mdpi.com | Testing the efficacy of compounds in reducing α-synuclein pathology in a human genetic context. |

| Human iPSC Model | Human neural stem cells (hNSCs). frontiersin.org | Early neural development and proliferation. frontiersin.org | Investigating the role of DYRK1A in neurodevelopment and the impact of its inhibition. |

| Human-Derived Neuron Model | Live imaging of axonal transport in human-derived neurons. nih.gov | Defects in the transport of proteins like Amyloid Precursor Protein (APP). nih.gov | Studying how DYRK1A inhibition affects fundamental neuronal processes like intracellular trafficking. |

Integration with Multi-Omics Approaches

To fully understand the biological impact of inhibiting DYRK1A and α-synuclein aggregation, future research must integrate multi-omics approaches. This involves the large-scale analysis of various biological molecules to create a holistic picture of cellular responses to the drug.

Proteomics: By analyzing the entire set of proteins (the proteome), researchers can identify the direct and indirect substrates of DYRK1A and map the protein interaction networks it influences. frontiersin.org Proteomic studies on human cerebral organoids or neural stem cells treated with DYRK1A inhibitors can reveal changes in protein clusters associated with key cellular functions, such as microtubule-based transport. frontiersin.orgnih.gov

Transcriptomics: Analyzing the transcriptome (all RNA molecules) can show how inhibiting DYRK1A affects gene expression. nih.gov Since DYRK1A can phosphorylate transcription factors and other regulatory proteins, its inhibition can lead to widespread changes in the expression of genes involved in cell cycle, extracellular matrix composition, and growth factor signaling. frontiersin.org

By combining these approaches, researchers can build comprehensive models of the signaling pathways modulated by DYRK1A/α-synuclein-IN-2 analogues. This knowledge is crucial for identifying biomarkers to track drug efficacy and for uncovering novel mechanisms of action that could lead to the development of even more effective therapies.

Transcriptomic and Proteomic Profiling

A critical avenue for future research lies in the comprehensive transcriptomic and proteomic profiling of cells and model organisms treated with DYRK1A/α-synuclein-IN-2 analogues. This approach will be instrumental in identifying the full spectrum of genes and proteins whose expression levels or post-translational modifications are altered by the compound. Given that DYRK1A is a kinase with numerous substrates involved in processes like mRNA splicing, cell cycle control, and DNA damage repair, inhibiting its activity is expected to have wide-ranging effects. mdpi.comnih.gov

Proteomic studies on models with DYRK1A overexpression have already revealed significant alterations in mitochondrial function and oxidative phosphorylation, suggesting that inhibitors could potentially reverse these changes. nih.gov Future investigations using combined transcriptomic and quantitative proteomic analyses will allow researchers to correlate changes in mRNA levels with corresponding protein abundance. nih.govciteab.comsemanticscholar.org This dual approach is powerful for distinguishing between transcriptional regulation and post-transcriptional or translational effects of the compound, providing a more nuanced understanding of its cellular impact. semanticscholar.org Such studies could uncover novel pathways affected by dual inhibition and identify potential biomarkers for assessing compound efficacy and off-target effects.

Table 1: Hypothetical Integrated Omics Study for a DYRK1A/α-synuclein-IN-2 Analogue

| Analysis Type | Objective | Potential Findings | Relevant Techniques |

|---|---|---|---|

| Transcriptomics | To identify all genes whose transcription is altered by the compound. | - Changes in expression of genes related to neurogenesis, apoptosis, and synaptic plasticity. - Alterations in splicing factor expression, impacting Tau isoform ratios. alzdiscovery.org - Identification of compensatory gene expression changes. | RNA-Sequencing (RNA-Seq) |

| Proteomics | To quantify changes in the global proteome and in post-translational modifications (phosphorylation). | - Reversal of abnormal phosphorylation of DYRK1A substrates like Tau and APP. nih.govresearchgate.net - Normalization of protein levels in pathways related to mitochondrial function. nih.gov - Identification of off-target kinase inhibition. | Mass Spectrometry (MS)-based proteomics, Phosphoproteomics |

| Integrated Analysis | To understand the relationship between transcriptional and translational responses. | - Discerning whether protein level changes are due to altered gene expression or other mechanisms like changes in protein stability. - Building a comprehensive model of the compound's mechanism of action. | Bioinformatics tools for integrating RNA-Seq and MS data |

Metabolomic Characterization of Compound Effects

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, represents another crucial frontier for characterizing the effects of DYRK1A/α-synuclein-IN-2 analogues. Since DYRK1A is implicated in a wide array of human diseases, including neurodegenerative disorders, cancers, and diabetes, its inhibition could lead to significant shifts in cellular metabolism. mdpi.com

Table 2: Proposed Metabolomics Study Framework

| Study Phase | Methodology | Primary Goal | Example Analytes |

|---|---|---|---|

| Phase 1: Discovery | Untargeted LC-MS analysis of treated vs. untreated neuronal cells. | To identify all metabolic features significantly altered by the compound. | Amino acids, lipids, nucleotides, organic acids. |

| Phase 2: Pathway Analysis | Bioinformatics analysis of altered metabolites using pathway databases (e.g., KEGG). | To map the metabolic changes onto known biochemical pathways. | Glycolysis, TCA cycle, Pentose Phosphate Pathway, Glutathione metabolism. nih.gov |

| Phase 3: Validation | Targeted mass spectrometry to quantify specific, key metabolites identified in Phase 1. | To confirm and precisely measure the changes in critical metabolic pathways. | ATP, Glutathione, Lactate, Succinate. |

Advancing Understanding of Molecular Interactions

A fundamental aspect of developing more refined analogues of DYRK1A/α-synuclein-IN-2 involves a detailed understanding of how these molecules interact with their targets and the broader cellular machinery. Advancements in structural biology and protein interaction analysis will be key to designing next-generation inhibitors with improved potency and selectivity.

High-Resolution Structural Studies of Compound-Target Complexes

Obtaining high-resolution three-dimensional structures of DYRK1A/α-synuclein-IN-2 analogues bound to their targets is a paramount objective for future research. X-ray crystallography and cryo-electron microscopy are powerful techniques to visualize these interactions at an atomic level. Structural studies of DYRK1A have already provided significant insights into its activation mechanism and how inhibitors bind to its ATP-binding pocket. nih.govresearchgate.net

Future structural studies will focus on several key areas:

DYRK1A-Inhibitor Complexes: Determining the crystal structure of various analogues bound to the DYRK1A kinase domain will elucidate the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for potent inhibition. researchgate.net This knowledge is the cornerstone of structure-based drug design, enabling the rational optimization of compound affinity and selectivity against other kinases in the CMGC family, like CDKs and GSK3. rhhz.net

α-synuclein-Inhibitor Complexes: Characterizing how these compounds interact with monomeric or oligomeric forms of α-synuclein to prevent its aggregation is a more challenging but equally important goal. Techniques like NMR spectroscopy and cryo-EM could reveal how small molecules bind to this intrinsically disordered protein to stabilize non-toxic conformations.

Ternary Complexes: Investigating the structure of a potential ternary complex, involving the inhibitor, DYRK1A, and a substrate protein, could provide unprecedented insight into the mechanism of kinase inhibition and substrate recognition. nih.gov

Table 3: Key Features of the DYRK1A Active Site for Inhibitor Design

| Structural Feature | Description | Relevance for Inhibition | Reference |

|---|---|---|---|

| ATP-Binding Pocket | A cleft between the N- and C-lobes of the kinase domain where ATP binds. | This is the primary target for competitive inhibitors. | researchgate.net |

| Hinge Region | Connects the N- and C-lobes and forms key hydrogen bonds with inhibitors. | Crucial for anchoring the inhibitor within the active site. | researchgate.net |

| Activation Loop | A flexible loop that, upon phosphorylation of a key tyrosine residue (Tyr321), adopts an active conformation. | Inhibitors can stabilize an inactive conformation of this loop. | nih.gov |

| Substrate-Binding Site | A region near the ATP pocket that recognizes specific consensus motifs in substrate proteins. | Designing inhibitors that also interact with this site could improve selectivity. | nih.gov |

Detailed Protein-Protein Interaction Analysis

Both DYRK1A and α-synuclein function within complex networks of protein-protein interactions (PPIs). nih.gov DYRK1A interacts with a host of proteins involved in transcription, cell cycle control, and cellular signaling, while α-synuclein's interactome is linked to synaptic vesicle trafficking. nih.govfu-berlin.de A dual-function inhibitor like DYRK1A/α-synuclein-IN-2 could modulate these networks in complex ways.